4-Chloro-2-formylbenzoic acid

概述

描述

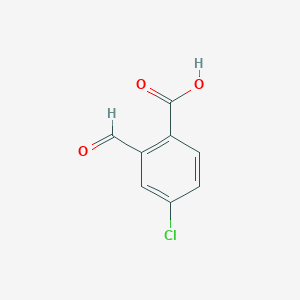

4-Chloro-2-formylbenzoic acid is an organic compound with the molecular formula C8H5ClO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the fourth position and a formyl group at the second position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions

4-Chloro-2-formylbenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 2-formylbenzoic acid. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position on the benzene ring.

Another method involves the formylation of 4-chlorobenzoic acid. This can be achieved using a formylating agent such as dimethylformamide (DMF) in the presence of a catalyst like phosphorus oxychloride (POCl3). The reaction conditions usually involve heating the mixture to facilitate the formylation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination or formylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反应分析

Types of Reactions

4-Chloro-2-formylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: 4-Chloro-2-carboxybenzoic acid.

Reduction: 4-Chloro-2-hydroxymethylbenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

科学研究应用

Organic Synthesis

4-Chloro-2-formylbenzoic acid serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of various derivatives that are useful in creating complex molecules.

- Synthesis of Heterocycles : This compound is often utilized in the synthesis of heterocyclic compounds. For instance, it has been employed in Ugi-type multicomponent reactions to produce benzo-fused γ-lactams, which are significant in pharmaceutical chemistry .

- Formation of Amides and Esters : The carboxylic acid functionality enables the formation of amides and esters through standard coupling reactions. These derivatives can lead to compounds with enhanced biological activity or improved solubility profiles.

Medicinal Chemistry

The compound's structural features make it a candidate for developing new therapeutic agents.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, compounds synthesized from this acid have shown activity against Gram-positive bacteria and fungi such as Candida albicans.

- Local Anesthetic Agents : Some derivatives have been studied for their potential as local anesthetics. The modification of the 4-chloro group can lead to compounds with improved anesthetic properties compared to traditional agents like lignocaine .

Agricultural Chemistry

In agricultural applications, this compound is explored for its potential use in developing herbicides.

- Herbicidal Properties : Compounds derived from this acid may possess herbicidal properties similar to those of established herbicides, targeting specific weed species while minimizing impact on crops . The chlorinated structure is particularly effective against dicotyledonous weeds.

Materials Science

The compound is also investigated for its role in materials science.

- Liquid Crystals : Research has indicated that derivatives of this compound can be used to prepare potential liquid crystals, which have applications in display technologies and optical devices .

Case Studies and Research Findings

作用机制

The mechanism of action of 4-chloro-2-formylbenzoic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The formyl group can participate in various biochemical reactions, while the chlorine atom can influence the compound’s reactivity and binding affinity.

相似化合物的比较

Similar Compounds

4-Chlorobenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.

2-Formylbenzoic acid:

4-Chloro-2-hydroxybenzoic acid: Contains a hydroxyl group instead of a formyl group, leading to different chemical properties and applications.

Uniqueness

4-Chloro-2-formylbenzoic acid is unique due to the presence of both the chlorine atom and the formyl group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

生物活性

4-Chloro-2-formylbenzoic acid (CBA) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of CBA, supported by various research findings and case studies.

- Molecular Formula : CHClO

- Molecular Weight : 184.58 g/mol

- Melting Point : 204-208 °C

- Structure : CBA features a chloro group and an aldehyde functional group on a benzoic acid backbone, contributing to its reactivity and biological activity.

CBA has been studied for its role as a small molecule inhibitor targeting specific ion channels and proteins involved in various cellular processes:

- Inhibition of TMEM206 : Research indicates that CBA acts as a potent inhibitor of the TMEM206 ion channel, which is implicated in acid-induced cell death in cancer cells. The inhibitory concentration (IC) of CBA against TMEM206 is reported to be approximately 9.55 µM at low pH, suggesting its potential in cancer therapeutics, particularly in colorectal cancer models .

Biological Activities

-

Antimicrobial Activity :

- CBA exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can effectively inhibit the growth of pathogens responsible for human infections, including those affecting the respiratory system .

- A comparative study of related compounds revealed that derivatives of benzoic acid, including CBA, demonstrated promising antimicrobial efficacy .

-

Apoptotic Effects :

- CBA has been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways. This effect is mediated by the activation of caspases, critical enzymes in the apoptotic process .

- In vitro studies have demonstrated that treatment with CBA leads to increased rates of cell death in specific cancer cell lines, highlighting its potential as an anticancer agent .

- Cell Cycle Regulation :

Colorectal Cancer Study

A study investigating the role of TMEM206 in colorectal cancer cells revealed that CBA effectively inhibits this channel, reducing acid-induced cell death. In experiments with HCT116 colorectal cancer cells, those lacking TMEM206 exhibited higher survival rates under acidic conditions when treated with CBA . This suggests that targeting TMEM206 with CBA could enhance therapeutic outcomes in acidic tumor microenvironments.

Antimicrobial Efficacy Assessment

In a comparative analysis of various benzoic acid derivatives, CBA was found to possess superior antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship (SAR) that underpins the enhanced efficacy of halogenated benzoic acids like CBA compared to their non-halogenated counterparts .

Data Table: Biological Activity Summary

常见问题

Basic Questions

Q. What are the common synthetic routes for 4-Chloro-2-formylbenzoic acid, and how can reaction conditions be optimized?

A practical method involves sulfonation and formylation of precursor benzoic acid derivatives. For example, intermediates like 2-chloro-4-sulfobenzoic acid can be treated with thionyl chloride and dimethylformamide (DMF) as a catalyst, followed by formylation agents. Optimization requires controlling stoichiometry, temperature (e.g., reflux with thionyl chloride at 70–80°C), and catalyst concentration . Recrystallization in polar solvents (e.g., ethanol/water mixtures) improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : H and C NMR to confirm the chloro, formyl, and carboxylic acid functional groups.

- IR : Peaks near 1700 cm (carboxylic acid C=O) and 2800–2900 cm (formyl C-H stretch).

- Mass Spectrometry (MS) : To determine molecular ion peaks and fragmentation patterns. Cross-validation with analogous compounds (e.g., 4-Formylbenzoic acid) is recommended .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation risks.

- Storage : Keep in sealed containers in dry, cool areas away from incompatible substances (e.g., strong oxidizers).

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How can SHELX software be applied to refine the crystal structure of this compound?

SHELXL is widely used for small-molecule crystallography. Steps include:

- Data Collection : High-resolution X-ray diffraction data (e.g., synchrotron sources).

- Structure Solution : Use SHELXD for phase determination via direct methods.

- Refinement : Iterative cycles in SHELXL to adjust atomic positions, thermal parameters, and hydrogen bonding. Validate with R-factors (<5% for high-quality data).

- Twinned Data Handling : SHELXPRO can manage twinning via HKLF5 format .

Q. What kinetic parameters govern the reactivity of this compound in radical-mediated reactions?

Rate constants for reactions with hydroxyl radicals (·OH) or hydrated electrons () can be estimated using pulse radiolysis. For example:

- ·OH Reaction : Likely dominated by H-abstraction from the formyl group, with rate constants ~10 Ms.

- pH Effects: Reactivity may shift under acidic/basic conditions due to deprotonation of the carboxylic acid group. Comparative studies with structurally similar compounds (e.g., 4-Formylbenzoic acid) are advised .

Q. How can contradictory data in catalytic reaction yields involving this compound be resolved?

- Variable Control : Test catalysts (e.g., Pd, Cu) under identical conditions (temperature, solvent, substrate ratio).

- Mechanistic Probes : Use isotopic labeling (e.g., C-formyl group) or in-situ IR to track intermediate formation.

- Statistical Analysis : Apply Design of Experiments (DoE) to identify dominant factors (e.g., catalyst loading vs. temperature) .

Q. What computational tools support the design of this compound derivatives for drug discovery?

- Docking Studies : Software like AutoDock Vina to predict binding affinity with target proteins (e.g., kinases).

- DFT Calculations : Optimize geometries and calculate electrostatic potential maps (e.g., Gaussian 16).

- QSAR Models : Corrogate substituent effects (e.g., chloro vs. fluoro) on bioactivity using PubChem data .

属性

IUPAC Name |

4-chloro-2-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEFASLCDWQSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452976 | |

| Record name | 2-Formyl-4-chlorobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4657-56-1 | |

| Record name | 2-Formyl-4-chlorobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。